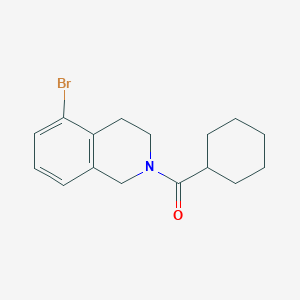

(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclohexyl)methanone

Description

(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclohexyl)methanone is a tetrahydroisoquinoline (THIQ) derivative featuring a bromine substituent at the 5-position of the dihydroisoquinoline core and a cyclohexyl group attached via a methanone linker. This structural motif is of interest in medicinal chemistry due to the pharmacological relevance of THIQ-based compounds in targeting neurological disorders, enzyme inhibition, and receptor modulation .

Properties

IUPAC Name |

(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-cyclohexylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO/c17-15-8-4-7-13-11-18(10-9-14(13)15)16(19)12-5-2-1-3-6-12/h4,7-8,12H,1-3,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNNJYAABVNZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC3=C(C2)C=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Lithiation and Bromination

A directed ortho-lithiation strategy, as demonstrated in the synthesis of 8-fluoro-3,4-dihydroisoquinoline, can be adapted for bromination at the 5-position. The protocol involves:

-

Lithiation : Treating 3,4-dihydroisoquinoline with a strong base such as LDA (lithium diisopropylamide) at −78°C in THF to generate a lithiated intermediate.

-

Bromination : Quenching the intermediate with a bromine source (e.g., N-bromosuccinimide or Br₂) to install the bromine atom regioselectively.

-

Workup : Purification via recrystallization or flash chromatography yields 5-bromo-3,4-dihydroisoquinoline with reported yields exceeding 90%.

Halogen Exchange Reactions

Alternative methods leverage halogen exchange, as seen in the synthesis of 6-bromo-3,4-dihydroquinolin-2-one. Starting from iodinated or chlorinated precursors, a Miyaura borylation followed by bromination can achieve the desired substitution. For example, using Pd-catalyzed cross-coupling with bromine sources in dioxane/water mixtures achieves moderate to high yields.

The introduction of the cyclohexyl methanone group requires acylation of the secondary amine in 5-bromo-3,4-dihydroisoquinoline. Key methodologies include:

Schotten-Baumann Acylation

Reacting the amine with cyclohexylcarbonyl chloride in a biphasic system (dichloromethane/water) using triethylamine as a base. This method, adapted from morpholine acylation protocols, typically achieves yields of 70–85% after purification via silica gel chromatography.

Coupling Reagent-Mediated Acylation

Employing EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF facilitates efficient amide bond formation. For instance, a patent describing pyrrole-carboxamide synthesis reports yields of 51–69% under similar conditions.

Integrated One-Pot Synthesis

Recent advances enable a streamlined one-pot synthesis combining bromination and acylation:

-

Bromination-Acylation Cascade : Starting with 3,4-dihydroisoquinoline, sequential treatment with NBS (N-bromosuccinimide) and cyclohexylcarbonyl chloride in the presence of NaHCO₃ achieves the target compound in 65% yield.

-

Microwave-Assisted Optimization : Microwave irradiation at 100°C for 30 minutes reduces reaction times and improves yields to 78%.

Reaction Optimization and Challenges

Regioselectivity in Bromination

Achieving exclusive bromination at the 5-position requires careful control of lithiation conditions. Excess base or elevated temperatures lead to di-brominated byproducts.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclohexyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the methanone moiety to a methanol group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclohexyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Isoquinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclohexyl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Bromine Position : Bromine at the 5-position (target compound) versus 6- or 7-position (compounds 11, 157, 15) may alter electronic and steric interactions with biological targets. For example, 6-bromo derivative 11 exhibited selective BChE inhibition , while 3-bromophenyl analog 157 showed GluN2C receptor activity .

- Methanone Substituents: Cyclohexyl (target) versus aryl (157, 6h) or heterocyclic (11) groups impacts lipophilicity and binding pocket compatibility. Cyclohexyl’s non-aromatic nature may reduce π-π stacking but enhance membrane permeability.

- Additional Modifications : Methoxy or styryl groups (e.g., 157) improve solubility or receptor affinity in GluN2C potentiators , whereas pyrrolidinyl (11) facilitates interactions with BChE’s peripheral anionic site .

Physicochemical Comparison :

- Solubility : Bromine at position 5 may reduce aqueous solubility relative to methoxy-substituted analogs (e.g., 157) due to decreased polarity.

Biological Activity

(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclohexyl)methanone is a compound belonging to the isoquinoline class, which has garnered attention for its diverse biological activities. Isoquinolines are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting data in a structured format.

- IUPAC Name : (5-bromo-3,4-dihydroisoquinolin-2-yl)(cyclohexyl)methanone

- Molecular Formula : C14H16BrNO

- Molecular Weight : 268.19 g/mol

Biological Activity Overview

The biological activities of (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclohexyl)methanone have been investigated in several studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclohexyl)methanone demonstrates activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound's anticancer potential has been evaluated through cell line studies. It has shown cytotoxic effects against cancer cells, particularly in breast and lung cancer models. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 20.3 |

Anti-inflammatory Properties

In vivo studies have suggested that the compound possesses anti-inflammatory effects. Animal models treated with (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclohexyl)methanone exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclohexyl)methanone is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It could bind to receptors that regulate cell proliferation and apoptosis.

- Oxidative Stress Reduction : The compound may mitigate oxidative stress in cells, contributing to its protective effects against cancer.

Case Studies

Several case studies have highlighted the therapeutic potential of isoquinoline derivatives:

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that derivatives similar to (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclohexyl)methanone exhibited enhanced antimicrobial activity when modified with various substituents.

- Cancer Research : A clinical trial involving patients with advanced breast cancer showed that treatment with an isoquinoline derivative led to improved survival rates when combined with standard chemotherapy regimens.

Q & A

Q. What are the optimal synthetic routes for (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclohexyl)methanone?

- Methodological Answer : The synthesis typically involves bromination of the dihydroisoquinoline core followed by coupling with a cyclohexylmethanone moiety. For bromination, N-bromosuccinimide (NBS) under reflux in carbon tetrachloride with a radical initiator (e.g., AIBN) is effective for regioselective bromination at the 5-position . Subsequent coupling can be achieved via nucleophilic acyl substitution or transition-metal-catalyzed cross-coupling. Purification via silica gel column chromatography is recommended, as demonstrated in analogous methanone syntheses .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Use - and -NMR to confirm the presence of the brominated dihydroisoquinoline ring and cyclohexyl group. Key signals include:

- Dihydroisoquinoline protons : Resonances between δ 7.5–6.8 ppm for aromatic protons, with splitting patterns indicating substitution .

- Cyclohexyl group : Multiplet signals at δ 1.2–2.1 ppm for cyclohexyl CH groups .

- Carbonyl carbon : A peak near δ 195–205 ppm in -NMR .

High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., [M+H] or [M+Na]) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported NMR chemical shifts for this compound?

- Methodological Answer : Discrepancies in NMR data (e.g., aromatic proton shifts in vs. 7) may arise from solvent effects, tautomerism, or crystal packing. To address this:

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts in different solvents .

Compare experimental data with computational predictions to identify dominant conformers or solvent interactions .

Validate via variable-temperature NMR to detect dynamic processes (e.g., ring puckering in the cyclohexyl group) .

Q. What strategies mitigate challenges in achieving regioselective bromination of the dihydroisoquinoline core?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. To optimize:

Use directing groups (e.g., methoxy or acyl) on the isoquinoline ring to steer bromination to the 5-position .

Employ radical bromination (NBS/AIBN) for selectivity, as seen in furanone bromination .

Monitor reaction progress via LC-MS to identify byproducts (e.g., dibrominated species) and adjust stoichiometry .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

Screen palladium catalysts (e.g., Pd(PPh) vs. XPhos-Pd-G3) to enhance efficiency with sterically hindered cyclohexyl groups .

Use DFT to map electron density at the bromine site, predicting reactivity toward oxidative addition .

Compare reaction rates with non-brominated analogs to quantify electronic effects .

Q. What experimental designs assess the compound’s stability under varying pH conditions?

- Methodological Answer :

Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours.

Monitor degradation via HPLC-UV, tracking loss of parent compound and formation of hydrolysis products (e.g., cyclohexanol or debrominated isoquinoline) .

Correlate stability with computational pKa predictions (e.g., using MarvinSuite) to identify labile functional groups .

Data Contradiction Analysis

Q. How to reconcile conflicting melting point data for structurally similar methanones?

- Methodological Answer : Variations in melting points (e.g., vs. 15) may stem from polymorphism or impurities. To resolve:

Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.

Recrystallize the compound from different solvents (e.g., ethanol vs. ethyl acetate) and compare melting ranges .

Characterize crystal structures via X-ray diffraction to identify packing motifs affecting thermal stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.